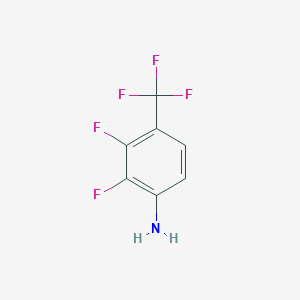

4-Amino-2,3-difluorobenzotrifluoride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTVKWPCWJVMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371012 | |

| Record name | 4-Amino-2,3-difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123950-46-9 | |

| Record name | 4-Amino-2,3-difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Amino-2,3-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Amino-2,3-difluorobenzotrifluoride (CAS No. 123950-46-9), a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. This document collates available data on its physical and chemical characteristics, outlines a plausible synthetic route, and discusses its potential applications as a key building block in the development of novel therapeutics. The strategic incorporation of fluorine and trifluoromethyl groups imparts unique electronic and lipophilic properties, making it a valuable scaffold for modulating the biological activity and pharmacokinetic profiles of target molecules.

Chemical and Physical Properties

This compound, also known as 2,3-difluoro-4-(trifluoromethyl)aniline, is a substituted aromatic amine. The presence of two fluorine atoms and a trifluoromethyl group on the benzene ring significantly influences its reactivity and physical properties. While experimentally determined data for this specific isomer is limited in publicly accessible literature, a combination of data from chemical suppliers and computational predictions provides a reliable profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,3-difluoro-4-(trifluoromethyl)aniline | PubChem[1] |

| CAS Number | 123950-46-9 | PubChem[1] |

| Molecular Formula | C₇H₄F₅N | PubChem[1] |

| Molecular Weight | 197.11 g/mol | PubChem[2] |

| Melting Point | 187-189 °C | MOLBASE[3] |

| Boiling Point | 188 °C at 760 mmHg | MOLBASE[3] |

| Density | 1.474 g/cm³ (Predicted) | MOLBASE[3] |

| Flash Point | 76.9 °C | MOLBASE[3] |

| Refractive Index | 1.443 (Predicted) | MOLBASE[3] |

| Vapor Pressure | 0.612 mmHg at 25°C (Predicted) | MOLBASE[3] |

| Polar Surface Area | 26.02 Ų | PubChem[2] |

| pKa | Data not available | |

| Appearance | White to off-white solid (Typical) | Inferred from related compounds |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine substituents. The amino group protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum will be the most informative, with distinct signals for the two aromatic fluorine atoms and the trifluoromethyl group, showing characteristic couplings to each other and to the aromatic protons.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching vibrations (around 1100-1400 cm⁻¹), and aromatic C-H and C=C stretching.

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily dictated by the amino group and the electron-deficient aromatic ring. The amino group can undergo typical reactions such as acylation, alkylation, diazotization, and formation of Schiff bases. The fluorine atoms and the trifluoromethyl group make the aromatic ring susceptible to nucleophilic aromatic substitution, although the positions of substitution will be directed by the combined electronic effects of all substituents.

Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of related fluorinated anilines. A likely approach involves the nucleophilic aromatic substitution of a fluorine atom on a suitable precursor with ammonia or an ammonia equivalent. A potential precursor would be 1,2,3-trifluoro-4-(trifluoromethyl)benzene.

The following diagram illustrates a logical workflow for such a synthesis, based on analogous reactions.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Adapted from Analogy)

The following protocol is an adaptation of a known procedure for a similar amination reaction and should be considered a general guideline.[4] Optimization of reaction conditions would be necessary for this specific substrate.

Reaction: Ammonolysis of 1,2,3-Trifluoro-4-(trifluoromethyl)benzene

Materials:

-

1,2,3-Trifluoro-4-(trifluoromethyl)benzene

-

Anhydrous ammonia (liquid or gas)

-

A suitable high-pressure autoclave reactor

Procedure:

-

The autoclave is charged with 1,2,3-trifluoro-4-(trifluoromethyl)benzene.

-

The reactor is sealed and purged with an inert gas.

-

A molar excess of anhydrous ammonia is introduced into the reactor.

-

The mixture is heated to a temperature in the range of 100-200 °C and pressurized to 50-100 atm.

-

The reaction is stirred at this temperature and pressure for several hours, with reaction progress monitored by a suitable technique (e.g., GC-MS or HPLC).

-

Upon completion, the reactor is cooled to room temperature, and the excess ammonia is carefully vented.

-

The crude reaction mixture is transferred from the reactor.

Work-up and Purification:

-

The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting material and any regioisomeric byproducts.

-

Alternatively, the crude mixture can be dissolved in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is then dried and concentrated, followed by purification via column chromatography or recrystallization.

Applications in Drug Development

While specific examples of marketed drugs containing the this compound moiety are not readily identified, its structural features make it a highly attractive building block for medicinal chemistry. Fluorinated anilines are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] The introduction of fluorine and trifluoromethyl groups can significantly enhance a drug candidate's metabolic stability, binding affinity to biological targets, and membrane permeability.[6]

The general importance of this class of compounds in drug discovery can be illustrated by the following logical relationship diagram.

Caption: Logical workflow of utilizing this compound in a drug discovery program.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements have been associated with it:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the fields of pharmaceutical and materials science. Its unique combination of functional groups offers a versatile platform for the synthesis of novel compounds with tailored properties. While detailed experimental data for this specific isomer is still emerging, this guide provides a solid foundation of its known and predicted chemical properties, a plausible synthetic approach, and its likely applications. As the demand for sophisticated fluorinated molecules continues to grow, the importance of intermediates like this compound in research and development is expected to increase.

References

- 1. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H4F5N | CID 2735902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-difluoro-4-(trifluoromethyl)aniline|123950-46-9 - MOLBASE Encyclopedia [m.molbase.com]

- 4. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Amino-2,3-difluorobenzotrifluoride (CAS: 123950-46-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzotrifluoride, with CAS number 123950-46-9, is a fluorinated aromatic amine. Its chemical structure incorporates a trifluoromethyl group and two fluorine atoms on the aniline scaffold, making it a valuable building block in medicinal chemistry and materials science. The presence of multiple fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a summary of the available technical information for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 123950-46-9 | - |

| Molecular Formula | C₇H₄F₅N | [PubChem][1] |

| Molecular Weight | 197.11 g/mol | [PubChem][1] |

| IUPAC Name | 2,3-difluoro-4-(trifluoromethyl)aniline | [PubChem][1] |

| Synonyms | This compound, 2,3-Difluoro-4-(trifluoromethyl)aniline | [PubChem][1] |

| Calculated Density | 1.474 ± 0.06 g/cm³ | [ChemBlink][2] |

| Calculated Flash Point | 76.9 ± 18.0 °C | [ChemBlink][2] |

| Calculated Solubility | Practically insoluble (0.061 g/L at 25 °C) | [ChemBlink][2] |

Synthesis and Experimental Protocols

Representative Experimental Protocol (for a related compound, 2,6-dichloro-4-trifluoromethyl-aniline):

The following protocol is for the synthesis of a related compound and should be considered as a general guideline that would require optimization for the synthesis of this compound. The likely precursor would be a 4-halo-2,3-difluorobenzotrifluoride.

-

Reaction Setup: A high-pressure autoclave reactor is charged with the starting material (e.g., 4-chloro-2,3-difluorobenzotrifluoride), a copper catalyst (optional), and an excess of aqueous or liquid ammonia.

-

Reaction Conditions: The reactor is sealed and heated to a temperature in the range of 80-150°C. The pressure will increase due to the heating of the ammonia. The reaction is stirred under these conditions for several hours until the starting material is consumed (monitored by GC or TLC).

-

Work-up and Purification: After cooling to room temperature, the excess ammonia is carefully vented. The reaction mixture is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield the desired this compound.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Applications in Drug Development

Fluorinated building blocks like this compound are of significant interest to drug development professionals. The introduction of fluorine atoms into a drug candidate can modulate its biological activity and pharmacokinetic profile.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.

While specific examples of marketed drugs or clinical candidates containing the this compound moiety are not prominent in the literature, it serves as a versatile intermediate for the synthesis of more complex molecules in drug discovery pipelines.

Caption: Logical workflow for the use of building blocks in drug discovery.

Safety and Handling

Based on aggregated GHS data, this compound is associated with the following hazards:

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

References

physical properties of 4-Amino-2,3-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-Amino-2,3-difluorobenzotrifluoride, a key intermediate in modern pharmaceutical and agrochemical synthesis.

Core Physical and Chemical Properties

This compound (CAS No. 123950-46-9) is a substituted aniline derivative. The presence of both fluorine atoms and a trifluoromethyl group significantly influences its chemical reactivity and physical characteristics, making it a valuable building block in the synthesis of complex molecules.[1][2]

Data Presentation: Physical Property Summary

The following table summarizes the key physical properties of this compound. It is important to note that some of the available data is based on computational predictions and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₅N | PubChem[2] |

| Molecular Weight | 197.11 g/mol | PubChem[2] |

| Melting Point | No experimental data found. | |

| Boiling Point | No experimental data found. | |

| Density | 1.474 ± 0.06 g/cm³ (Predicted) | ChemBlink[3] |

| Solubility in Water | 0.061 g/L at 25 °C (Predicted) | ChemBlink[3] |

| Flash Point | 76.9 ± 18.0 °C (Predicted) | ChemBlink[3] |

| IUPAC Name | 2,3-difluoro-4-(trifluoromethyl)aniline | PubChem[2] |

Role in Drug Development and Chemical Synthesis

Fluorinated compounds play a crucial role in modern drug discovery. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins.[1] this compound serves as a vital pharmaceutical intermediate for introducing these fluorinated moieties into drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1] Its structural analogs are known to be precursors in the synthesis of Active Pharmaceutical Ingredients (APIs) for a range of therapeutic areas.[4]

Experimental Protocols

Melting Point Determination (General Protocol)

A calibrated melting point apparatus would be used. A small, dry sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate. The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

Boiling Point Determination (General Protocol for Distillation)

For the determination of the boiling point, a distillation setup would be assembled. The compound is heated in a flask, and the temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet. The constant temperature observed during the distillation of the pure liquid is its boiling point at the given atmospheric pressure.

Density Measurement (General Protocol)

A pycnometer or a digital density meter would be used for accurate density measurement. The mass of the empty, dry pycnometer is determined. It is then filled with the substance, and the mass is measured again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume).

Solubility Testing (General Protocol)

A known amount of this compound would be added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved substance in the saturated solution is then determined, typically by spectroscopic or chromatographic methods, to quantify its solubility.

Synthetic Workflow

While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic route can be inferred from patents for structurally related compounds. A common method for the synthesis of fluorinated anilines involves the amination of a corresponding polyfluorinated benzotrifluoride. The following diagram illustrates a plausible, generalized workflow for its synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H4F5N | CID 2735902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 123950-46-9, 2,3-Difluoro-4-(trifluoromethyl)aniline, this compound - chemBlink [ww.chemblink.com]

- 4. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

An In-Depth Technical Guide to 4-Amino-2,3-difluorobenzotrifluoride: Structure, Nomenclature, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzotrifluoride, systematically known as 2,3-difluoro-4-(trifluoromethyl)aniline, is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms and a trifluoromethyl group onto the aniline scaffold imparts unique electronic properties, enhances metabolic stability, and improves lipophilicity, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[2][3] This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, and a general synthesis approach.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a benzene ring substituted with an amino group (-NH₂), two fluorine atoms at positions 2 and 3, and a trifluoromethyl group (-CF₃) at position 4.

Systematic and Common Names:

| Identifier Type | Value |

| IUPAC Name | 2,3-difluoro-4-(trifluoromethyl)aniline[1] |

| Common Name | This compound[1] |

| CAS Number | 123950-46-9[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis and drug design.

| Property | Value |

| Molecular Formula | C₇H₄F₅N[1] |

| Molecular Weight | 197.11 g/mol [1] |

| Appearance | White to light yellow crystalline solid (typical for similar compounds) |

| Solubility | Generally soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. |

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns would be influenced by the fluorine and trifluoromethyl substituents. |

| ¹³C NMR | Resonances for the aromatic carbons, with chemical shifts significantly affected by the attached fluorine and trifluoromethyl groups, exhibiting characteristic C-F couplings. |

| ¹⁹F NMR | Distinct signals for the two aromatic fluorine atoms and the trifluoromethyl group, with chemical shifts and couplings providing key structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C-F stretching, and aromatic C-C and C-H bonds. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, along with a fragmentation pattern characteristic of the trifluoromethylaniline structure. |

Synthesis

A general synthetic approach for analogous fluorinated anilines involves the nucleophilic aromatic substitution of a fluorine atom on a polyfluorinated benzene ring with an amino group. For instance, a patented process for the production of a similar compound, 4-amino-3-fluorobenzotrifluoride, involves the reaction of 3,4-difluorobenzotrifluoride with anhydrous ammonia under pressure.[4] This methodology could potentially be adapted for the synthesis of this compound from a suitable polyfluorinated precursor.

A potential synthetic workflow is outlined below:

Experimental Protocol (General Approach):

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general procedure based on the synthesis of similar compounds would involve the following steps:

-

Reaction Setup: A pressure-resistant reactor (autoclave) would be charged with the starting material, 1,2,3-trifluoro-4-(trifluoromethyl)benzene, and a suitable solvent (if necessary).

-

Amination: Anhydrous ammonia would be introduced into the reactor. The amount of ammonia and the reaction temperature and pressure would be critical parameters to control the regioselectivity and yield of the reaction. Based on similar syntheses, temperatures could range from 80 to 300°C with pressures from 1 to 100 kg/cm ².[4]

-

Work-up and Purification: After the reaction is complete, the excess ammonia would be vented, and the reaction mixture would be worked up. This typically involves extraction with an organic solvent, followed by washing and drying of the organic phase. The final product would then be purified by techniques such as distillation or column chromatography.

Applications in Drug Development

Fluorinated anilines are crucial intermediates in the pharmaceutical industry. The incorporation of fluorine can significantly enhance the biological activity and pharmacokinetic properties of drug candidates.[2][3] The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity.[3] While specific drugs derived from this compound are not detailed in the available literature, its structural motifs suggest its potential as a precursor for a variety of therapeutic agents, likely in areas where fluorinated compounds have shown promise, such as oncology, neuroscience, and infectious diseases.

The general workflow for utilizing such an intermediate in drug discovery is depicted below:

Conclusion

This compound is a specialized chemical intermediate with significant potential in the development of new pharmaceuticals and materials. Its unique substitution pattern offers a valuable platform for the synthesis of complex molecules with tailored properties. Further research into its synthesis and reactivity is warranted to fully exploit its potential in various scientific and industrial applications.

References

In-Depth Technical Guide: 2,3-Difluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that holds potential as a building block in the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. The unique substitution pattern of two fluorine atoms and a trifluoromethyl group on the aniline ring imparts distinct electronic properties and lipophilicity, which can significantly influence the biological activity and physicochemical characteristics of derivative molecules. This guide provides a comprehensive overview of the available technical information for 2,3-difluoro-4-(trifluoromethyl)aniline, including its synonyms, chemical properties, and insights into its potential applications.

Chemical Identity and Properties

Several synonyms are used in literature and commercial listings to refer to 2,3-difluoro-4-(trifluoromethyl)aniline. A summary of its key identifiers and physicochemical properties is provided below for easy reference.

| Property | Value | Reference |

| Synonyms | 2,3-difluoro-4-(trifluoromethyl)phenylamine, 4-Amino-2,3-difluorobenzotrifluoride | [1] |

| CAS Number | 123950-46-9 | [1][2] |

| Molecular Formula | C7H4F5N | [2] |

| Molecular Weight | 197.11 g/mol | [1] |

| Boiling Point | 188 °C at 760 mmHg | |

| Melting Point | 187-189 °C | |

| Flash Point | 76.9 °C | |

| Density | 1.474 g/cm³ | |

| Solubility | Practically insoluble in water (0.061 g/L at 25 °C, calculated) | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2,3-difluoro-4-(trifluoromethyl)aniline was not found in the public domain literature, the synthesis of structurally similar compounds, such as 2,3-difluoroaniline, has been described. A patented method for synthesizing 2,3-difluoroaniline involves a multi-step process starting from 2,3-dichloronitrobenzene[3]. This process includes fluorination, reduction, a Schiemann reaction, and finally amination to yield the desired product[3]. The reactivity of fluorinated anilines, such as 2-fluoro-4-(trifluoromethyl)aniline, indicates their utility as precursors for a variety of heterocyclic compounds, including quinoxalines, quinolines, and benzoimidazotriazines, through nucleophilic aromatic substitution of the fluorine atom[4]. The amine group can also readily undergo reactions like amide formation and diazotization, making these compounds versatile intermediates in organic synthesis[5].

Illustrative Synthetic Workflow: Synthesis of 2,3-Difluoroaniline

The following diagram illustrates a potential synthetic pathway for a related compound, 2,3-difluoroaniline, based on a patented process[3]. This serves as a conceptual workflow that could be adapted for the synthesis of other fluorinated anilines.

Caption: Example synthetic workflow for 2,3-difluoroaniline.

Applications in Research and Development

Trifluoromethylated anilines are a critical class of intermediates in modern drug discovery and development. The incorporation of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic profile[6][7][8]. While specific applications for 2,3-difluoro-4-(trifluoromethyl)aniline are not extensively documented, its structural motifs are found in various biologically active compounds. For instance, fluorinated anilines are used as building blocks for pharmaceuticals targeting a range of conditions, including analgesics[4]. Furthermore, the introduction of fluorine atoms can enhance the biological activity of molecules, making them potential candidates for agrochemicals[9]. In material science, the electron-withdrawing properties of the fluorine and trifluoromethyl groups make such compounds interesting for the development of organic electronics[9].

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available preclinical studies or detailed biological evaluations specifically for 2,3-difluoro-4-(trifluoromethyl)aniline. Therefore, no specific mechanisms of action or associated signaling pathways can be definitively described for this compound at this time. The broader class of trifluoromethyl-containing anilines has been reviewed for their inclusion in FDA-approved drugs, highlighting their importance in medicinal chemistry[7][10]. However, each specific isomer's biological activity is unique and requires dedicated investigation.

Experimental Data and Protocols

Conclusion

2,3-Difluoro-4-(trifluoromethyl)aniline is a chemical intermediate with significant potential in various scientific and industrial fields, particularly in drug discovery. Its value lies in the unique combination of fluorine and trifluoromethyl substituents on the aniline core. While this guide provides a summary of its known properties and the general context of its compound class, it is important to note the current scarcity of detailed experimental and biological data for this specific molecule. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications.

References

- 1. CAS # 123950-46-9, 2,3-Difluoro-4-(trifluoromethyl)aniline, this compound - chemBlink [ww.chemblink.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 4. ossila.com [ossila.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]

- 10. researchgate.net [researchgate.net]

4-Amino-2,3-difluorobenzotrifluoride molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on the chemical properties of 4-Amino-2,3-difluorobenzotrifluoride, a fluorinated aromatic amine of interest in medicinal chemistry and material science.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Source |

| Chemical Name | This compound | - |

| IUPAC Name | 2,3-difluoro-4-(trifluoromethyl)aniline | [1] |

| Molecular Formula | C₇H₄F₅N | [1] |

| Molecular Weight | 197.10 g/mol | [1] |

| Monoisotopic Mass | 197.02638994 Da | [1] |

| CAS Number | 123950-46-9 | [1] |

Logical Relationship of Compound Identifiers

The following diagram illustrates the direct relationship between the common name of the compound and its fundamental molecular identifiers.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of this compound are not readily found in the surveyed literature. However, a general synthetic strategy can be inferred from established methods for producing structurally similar fluorinated anilines.

A plausible synthetic route would involve the nucleophilic aromatic substitution of a fluorine atom on a corresponding trifluoromethylated benzene precursor with an amino group source. For instance, the synthesis of 4-amino-3-fluorobenzotrifluoride is achieved by reacting 3,4-difluorobenzotrifluoride with anhydrous ammonia under pressure and heat. This process involves charging an autoclave with the difluorobenzotrifluoride precursor and ammonia, followed by heating to facilitate the substitution reaction. The desired product is then isolated and purified from the reaction mixture, often using techniques like distillation or chromatography.

This generalized approach, common in the synthesis of fluoro-substituted anilines, suggests a potential pathway for the synthesis of this compound, likely starting from 2,3,4-trifluorobenzotrifluoride. Researchers aiming to synthesize this compound would need to develop and optimize specific reaction conditions, such as temperature, pressure, solvent, and reaction time, based on this general methodology.

References

Solubility Profile of 4-Amino-2,3-difluorobenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 4-Amino-2,3-difluorobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of the qualitative solubility of structurally analogous compounds in common organic solvents. Furthermore, a detailed, standardized experimental protocol for determining the solubility of solid organic compounds via the gravimetric method is presented to enable researchers to generate precise quantitative data. This guide aims to serve as a foundational resource for scientists and professionals engaged in the development and handling of this compound, facilitating informed solvent selection for synthesis, purification, and formulation processes.

Introduction

This compound is a fluorinated aromatic amine of significant interest in the chemical and pharmaceutical industries. Its trifluoromethyl and difluoro-substituted benzene ring structure imparts unique electronic and lipophilic properties, making it a valuable building block for the synthesis of complex molecules with potential biological activity. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, crystallization, and formulation development.

This guide provides a summary of the available qualitative solubility information for compounds structurally related to this compound and offers a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility of Structurally Similar Compounds

While quantitative solubility data for this compound is not currently available in the public domain, the solubility of structurally similar compounds can provide valuable insights into its likely behavior in common organic solvents. The following table summarizes the qualitative solubility of selected analogs. The presence of the polar amino group and the nonpolar trifluoromethyl and difluoro-substituted phenyl ring suggests that the solubility will be influenced by a balance of solvent polarity and hydrogen bonding capacity.

| Compound Name | Chemical Structure | Solvent | Solubility |

| 4-Amino-2-fluorobenzotrifluoride | Methanol | Soluble | |

| 4-Amino-3,5-Dichlorobenzotrifluoride | Dichloromethane | Soluble | |

| Toluene | Soluble | ||

| Chloroform | Soluble |

This table is compiled from publicly available data sheets and is intended for comparative purposes only.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To facilitate the generation of precise and reliable quantitative solubility data for this compound, the following detailed experimental protocol based on the gravimetric method is provided.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, THF, DMSO)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials or flasks with airtight seals

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

Allow the mixture to settle for a short period to let the excess solid precipitate.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume of the aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

3.3. Calculation of Solubility The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental Workflow for Gravimetric Solubility Determination.

Conclusion

Technical Guide on the Safety Data for 4-Amino-2,3-difluorobenzotrifluoride

Audience: Researchers, scientists, and drug development professionals Subject: 4-Amino-2,3-difluorobenzotrifluoride (CAS No. 123950-46-9)

Disclaimer: A comprehensive supplier Safety Data Sheet (SDS) containing detailed quantitative toxicological and ecological data for this compound was not available in the public domain at the time of this search. The following guide is compiled from aggregated data from chemical databases. All information should be used as a reference and supplemented with in-house evaluation.

Chemical Identification and Physical Properties

This section outlines the primary identifiers and computed physical properties for this compound.

| Identifier/Property | Value | Source |

| IUPAC Name | 2,3-difluoro-4-(trifluoromethyl)aniline | [1] |

| CAS Number | 123950-46-9 | [1] |

| Molecular Formula | C₇H₄F₅N | [1] |

| Molecular Weight | 197.10 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1N)F)F)C(F)(F)F | [1] |

| InChIKey | RRTVKWPCWJVMGM-UHFFFAOYSA-N | [1] |

Hazard Identification and Classification

The substance is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following hazard statements have been associated with it based on notifications to the European Chemicals Agency (ECHA).[1]

| GHS Classification | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |

Note: This classification is based on 100% of notifications provided to ECHA. No quantitative toxicity data (e.g., LD50 or LC50) is publicly available.

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not available in the source documentation. The classifications are typically derived from standard tests conducted under guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Skin Irritation (H315): This classification is generally determined by protocols similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion). The test involves applying the substance to the skin of an animal (typically a rabbit) and observing for signs of erythema and edema over a set period.

-

Eye Irritation (H319): This is commonly assessed using methods like OECD Guideline 405 (Acute Eye Irritation/Corrosion). The substance is applied to one eye of an animal, and the effects on the cornea, iris, and conjunctiva are evaluated.

-

Respiratory Irritation (H335): This finding often comes from general acute inhalation toxicity tests, such as OECD Guideline 403 (Acute Inhalation Toxicity), where clinical signs of respiratory tract irritation are observed in animals exposed to the substance via inhalation.

Logical Workflow for Hazard Response

The following diagram illustrates the logical workflow from identifying a GHS hazard associated with this compound to the corresponding precautionary actions required during handling.

References

Spectroscopic and Synthetic Profile of 4-Amino-2,3-difluorobenzotrifluoride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

4-Amino-2,3-difluorobenzotrifluoride, also known as 2,3-difluoro-4-(trifluoromethyl)aniline, is a small molecule with the chemical formula C₇H₄F₅N.[1] Its structure combines an aniline core with two aromatic fluorine atoms and a trifluoromethyl group, making it a valuable building block for more complex fluorinated molecules.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₅N | [1] |

| IUPAC Name | 2,3-difluoro-4-(trifluoromethyl)aniline | [1] |

| Molecular Weight | 197.10 g/mol | [1] |

| CAS Number | 123950-46-9 | [1] |

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the amine protons. The aromatic protons will likely appear as a multiplet due to coupling with each other and with the fluorine atoms on the ring. The amine protons will likely present as a broad singlet.

| Predicted Chemical Shift (δ) | Multiplicity | Assignment |

| ~ 6.5 - 7.5 ppm | m | Ar-H |

| ~ 3.5 - 5.0 ppm | br s | NH₂ |

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the aromatic fluorine atoms will exhibit large one-bond C-F coupling constants.

| Predicted Chemical Shift (δ) | Assignment |

| ~ 110 - 150 ppm | Ar-C |

| ~ 124 ppm (q, ¹JCF ≈ 270 Hz) | -C F₃ |

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show three distinct signals: one for the trifluoromethyl group and one for each of the two aromatic fluorine atoms. These aromatic fluorine signals will likely show coupling to each other and to the neighboring protons.

| Predicted Chemical Shift (δ) | Assignment |

| ~ -60 to -65 ppm | -CF₃ |

| ~ -130 to -160 ppm | Ar-F |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for a primary amine and a fluorinated aromatic compound.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3500 | N-H stretching (symmetric and asymmetric) |

| 1600 - 1650 | N-H bending |

| 1450 - 1600 | C=C aromatic ring stretching |

| 1100 - 1400 | C-F stretching (strong) |

| 1000 - 1100 | C-N stretching |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 197. Subsequent fragmentation may involve the loss of fluorine or the trifluoromethyl group.

| m/z | Assignment |

| 197 | [M]⁺ |

| 178 | [M-F]⁺ |

| 128 | [M-CF₃]⁺ |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound involves the amination of a suitable precursor, such as 1,2,3-trifluoro-4-(trifluoromethyl)benzene. This approach is analogous to synthetic methods reported for similar fluorinated anilines.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

-

Reaction Setup: In a sealed pressure vessel, dissolve 1,2,3-trifluoro-4-(trifluoromethyl)benzene in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Amination: Add an excess of aqueous ammonia or a protected amine equivalent.

-

Heating: Heat the reaction mixture at a temperature ranging from 150 to 250 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a solution of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and multiplicities.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet containing a small amount of the compound.

-

Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample into a mass spectrometer (e.g., using a direct insertion probe for EI-MS or electrospray ionization for ESI-MS).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

-

Logical Relationship Diagram for Spectroscopic Analysis

Caption: Relationship between spectroscopic methods and structural information.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust predictive framework for its characterization. The outlined synthetic strategy and analytical protocols offer a practical starting point for researchers aiming to prepare and study this compound. The unique electronic properties imparted by the fluorine substituents make this compound a compelling target for further investigation in the development of novel pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Amino-2,3-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-2,3-difluorobenzotrifluoride. Due to the limited availability of experimental spectral data in public databases, this document leverages high-quality NMR prediction algorithms to serve as a valuable resource for the structural elucidation, purity assessment, and quality control of this and structurally related fluorinated aromatic compounds. Such compounds are of significant interest in medicinal chemistry and materials science.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and are presented for a standard deuterated solvent, such as Chloroform-d (CDCl₃). It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~6.75 | Doublet of doublets (dd) | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5 |

| H-6 | ~7.05 | Triplet (t) | J(H-H) ≈ 8.5 |

| -NH₂ | ~4.10 | Broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 | ~118 | Quartet (q) | J(C-F) ≈ 30 |

| C-2 | ~148 | Doublet of doublets (dd) | J(C-F) ≈ 245, J(C-F) ≈ 15 |

| C-3 | ~142 | Doublet of doublets (dd) | J(C-F) ≈ 240, J(C-F) ≈ 15 |

| C-4 | ~141 | Triplet (t) | J(C-F) ≈ 10 |

| C-5 | ~117 | Singlet (s) | - |

| C-6 | ~125 | Singlet (s) | - |

| -CF₃ | ~124 | Quartet (q) | J(C-F) ≈ 275 |

Structural and NMR Correlation Diagram

The following diagram illustrates the chemical structure of this compound and the key NMR correlations.

Caption: Molecular structure of this compound.

Experimental Protocols

A general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for fluorinated aromatic compounds like this compound is provided below. This protocol is based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

-

The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

The spectrometer should be equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

The probe should be properly tuned and matched for each nucleus before data acquisition.

3. ¹H NMR Data Acquisition:

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

4. ¹³C NMR Data Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 220-240 ppm, centered around 100-120 ppm.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

5. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or using an automated routine.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow for the NMR analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for NMR-based structural analysis.

An In-depth Technical Guide to the Theoretical Properties of 4-Amino-2,3-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,3-difluorobenzotrifluoride is a fluorinated aromatic amine with potential applications as a building block in medicinal chemistry and materials science. The presence of fluorine atoms and a trifluoromethyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a summary of the available theoretical properties of this compound, alongside proposed experimental and computational protocols for its synthesis and detailed characterization. Due to the limited publicly available experimental data for this specific isomer, this document emphasizes predictive methods and provides a framework for researchers to generate and validate key data points.

Core Theoretical Properties

Currently, detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the computed physicochemical properties sourced from the PubChem database.[1] These values are computationally derived and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₅N | PubChem[1] |

| Molecular Weight | 197.10 g/mol | PubChem[1] |

| IUPAC Name | 2,3-difluoro-4-(trifluoromethyl)aniline | PubChem[1] |

| CAS Number | 123950-46-9 | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 197.02638994 Da | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

Proposed Synthesis Protocol

Reaction: Nucleophilic aromatic substitution of a fluorine atom with ammonia.

Starting Material: 2,3,4-Trifluorobenzotrifluoride Reagent: Anhydrous Ammonia (liquid or gas)

Experimental Procedure:

-

Reactor Preparation: A high-pressure stainless steel autoclave reactor is charged with 2,3,4-trifluorobenzotrifluoride.

-

Ammonolysis: The reactor is cooled, and a molar excess of anhydrous ammonia is introduced.

-

Reaction Conditions: The sealed reactor is heated to a temperature in the range of 100-150°C. The reaction is stirred continuously for 24-48 hours, during which the internal pressure will increase.

-

Work-up: After cooling the reactor to room temperature, the excess ammonia is carefully vented. The reaction mixture is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Proposed Computational Chemistry Protocol

To further elucidate the theoretical properties of this compound, a computational analysis using Density Functional Theory (DFT) is recommended. This can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Software: Gaussian, ORCA, or other suitable quantum chemistry software package. Method: DFT with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

Methodology:

-

Geometry Optimization: The initial structure of this compound is built and its geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Electronic Properties: From the optimized structure, key electronic properties are calculated, including:

-

Molecular Orbital Analysis: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess electronic transitions and reactivity.

-

Electrostatic Potential (ESP) Map: To visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

-

Dipole Moment: To understand the molecule's polarity.

-

-

Spectroscopic Prediction:

-

NMR Spectroscopy: Prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts to aid in the interpretation of experimental spectra.

-

IR Spectroscopy: Calculation of vibrational frequencies to predict the infrared spectrum.

-

Potential Applications in Drug Discovery

While no specific biological activities or signaling pathway interactions have been reported for this compound, its structure is of interest to medicinal chemists. Fluorinated aromatic compounds are prevalent in pharmaceuticals due to the ability of fluorine to modulate key drug properties. This compound can serve as a versatile starting material for the synthesis of more complex molecules for screening in various drug discovery programs.

The general workflow for utilizing a novel building block like this compound in a drug discovery context is illustrated below.

Conclusion

This compound represents a chemical entity with significant potential for applications in research and development, particularly in the synthesis of novel bioactive compounds. This guide has summarized the currently available theoretical data and has provided detailed, actionable protocols for its synthesis and computational characterization. The lack of extensive experimental data highlights an opportunity for further research to validate the predicted properties and explore the reactivity and potential applications of this molecule. The proposed workflows offer a roadmap for researchers to contribute to a more comprehensive understanding of this compound and its utility in science.

References

Methodological & Application

synthesis of 4-Amino-2,3-difluorobenzotrifluoride from 3,4-difluorobenzotrifluoride

Application Note: A Two-Step Synthesis of 4-Amino-2,3-difluorobenzotrifluoride

Introduction

This compound is a valuable fluorinated aniline derivative widely utilized as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group and two adjacent fluorine atoms, makes it an important intermediate for the development of novel pharmaceuticals and agrochemicals. The incorporation of these fluorine-containing moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the target molecules. This application note provides a detailed two-step protocol for the synthesis of this compound starting from the commercially available 3,4-difluorobenzotrifluoride. The synthesis involves an initial electrophilic nitration followed by a chemoselective reduction of the nitro group.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step is the regioselective nitration of 3,4-difluorobenzotrifluoride to yield 5-nitro-3,4-difluorobenzotrifluoride. The second step involves the reduction of the nitro intermediate to the desired aniline product.

Figure 1. Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-3,4-difluorobenzotrifluoride (Nitration)

This protocol describes the electrophilic aromatic substitution to introduce a nitro group at the 5-position of the aromatic ring.

Methodology:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 60 mL).

-

Cool the sulfuric acid to 0-5°C in an ice-water bath.

-

Slowly add fuming nitric acid (90%, 15 mL) to the sulfuric acid with constant stirring, ensuring the temperature is maintained below 10°C to create the nitrating mixture.

-

Once the nitrating mixture is prepared and cooled, add 3,4-difluorobenzotrifluoride (18.0 g, 0.1 mol) dropwise from the addition funnel over a period of 30-60 minutes. Maintain the internal temperature of the reaction between 0°C and 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product will separate as a pale yellow oil.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-nitro-3,4-difluorobenzotrifluoride. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Reduction)

This protocol details the chemoselective reduction of the nitro group to a primary amine using iron powder in the presence of an acid.

Methodology:

-

Set up a 500 mL round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Add the crude 5-nitro-3,4-difluorobenzotrifluoride (22.5 g, 0.1 mol) and ethanol (200 mL) to the flask.

-

Add iron powder (28.0 g, 0.5 mol) to the mixture.

-

Heat the mixture to 50-60°C and then add concentrated hydrochloric acid (5 mL) portion-wise. The reaction is exothermic.

-

After the initial exotherm subsides, heat the mixture to reflux (approximately 78°C) for 2-3 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

-

Wash the filter cake with ethanol (2 x 30 mL).

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a water wash (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Nitration | Step 2: Reduction |

| Starting Material | 3,4-Difluorobenzotrifluoride | 5-Nitro-3,4-difluorobenzotrifluoride |

| Key Reagents | Fuming Nitric Acid, Sulfuric Acid | Iron Powder, Hydrochloric Acid |

| Solvent | None (Sulfuric Acid as medium) | Ethanol |

| Reaction Temperature | 0-10°C (addition), Room Temp. (reaction) | Reflux (approx. 78°C) |

| Reaction Time | 3-5 hours | 2-3 hours |

| Typical Yield | 85-95% (crude) | 80-90% (after purification) |

| Product Purity (Typical) | >95% (by GC, crude) | >98% (by HPLC, after purification) |

| Work-up/Purification | Ice quench, Extraction / Optional Vacuum Distillation | Filtration, Extraction / Vacuum Distillation or Recrystallization |

Application Notes and Protocols for the Synthesis of 4-Amino-2,3-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzotrifluoride is a valuable fluorinated aniline derivative with significant potential as a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group and multiple fluorine substituents on the aromatic ring can impart unique physicochemical properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a sought-after intermediate in drug discovery and development.

This document provides a detailed overview of the proposed reaction mechanism for the synthesis of this compound, a representative experimental protocol, and a summary of expected quantitative data based on analogous chemical transformations.

Proposed Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction pathway is favored due to the presence of strong electron-withdrawing groups (the trifluoromethyl group and two fluorine atoms) on the benzotrifluoride ring, which activate the aromatic system towards nucleophilic attack.

The most plausible starting material for this synthesis is 2,3,4-trifluorobenzotrifluoride. The reaction is initiated by the nucleophilic attack of ammonia (or an equivalent source) on the carbon atom bearing the fluorine at the 4-position. This position is para to the strongly electron-withdrawing trifluoromethyl group, rendering it the most electrophilic site on the ring. The attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is effectively stabilized by the trifluoromethyl and fluorine substituents. In the final step, the aromaticity is restored by the elimination of a fluoride ion, yielding the desired this compound.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively available in the public domain, the following table summarizes representative data from analogous amination reactions of fluorinated benzotrifluoride derivatives. These values provide an expected range for key reaction parameters.

| Parameter | 4-Amino-3-fluorobenzotrifluoride Synthesis[1] | 4-Amino-2-trifluoromethyl benzonitrile Synthesis[2] |

| Starting Material | 3,4-Difluorobenzotrifluoride | 4-Fluoro-2-trifluoromethylbenzonitrile |

| Nucleophile | Anhydrous Ammonia | Liquid Ammonia |

| Solvent | Liquid Ammonia (excess) or no solvent | Ethanol |

| Temperature | 100-120 °C | 120 °C |

| Pressure | Up to 60 kg/cm ² | Not specified (sealed vessel) |

| Reaction Time | 40 hours | 8 hours |

| Molar Ratio (Nucleophile:Substrate) | ~10:1 | ~1.5:1 |

| Yield | 19% (uncorrected), 91% (corrected for recovered starting material) | Not explicitly stated for the final product, but the overall process yield is 73-75% |

| Purity | Not specified | >99% |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the amination of polyfluorinated benzotrifluoride compounds.

Materials:

-

2,3,4-Trifluorobenzotrifluoride

-

Anhydrous liquid ammonia

-

Ethanol (optional, as a solvent)

-

Stainless steel autoclave or other suitable high-pressure reactor

-

Distillation apparatus

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reactor Preparation: Ensure the stainless steel autoclave is clean, dry, and properly assembled according to the manufacturer's instructions. The reactor should be equipped with a stirrer, a pressure gauge, a thermocouple, and a gas inlet/outlet valve.

-

Charging the Reactor:

-

In a well-ventilated fume hood, carefully charge the autoclave with 2,3,4-trifluorobenzotrifluoride.

-

Cool the autoclave to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to facilitate the safe introduction of liquid ammonia.

-

Carefully introduce a molar excess of anhydrous liquid ammonia into the cooled autoclave. A 10-fold molar excess is a reasonable starting point.

-

-

Reaction:

-

Seal the autoclave securely.

-

Place the autoclave in a suitable heating mantle or oil bath.

-

Gradually raise the temperature of the reaction mixture to between 100 °C and 120 °C while stirring.

-

Monitor the internal pressure, ensuring it does not exceed the safety limits of the reactor. The pressure is expected to rise significantly due to the heating of the ammonia.

-

Maintain the reaction at this temperature for 24-48 hours with continuous stirring.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully and slowly vent the excess ammonia in a safe manner (e.g., by bubbling through a dilute acid solution in a fume hood).

-

Once the pressure has returned to atmospheric pressure, open the autoclave.

-

The reaction mixture can be transferred to a round-bottom flask.

-

If unreacted starting material is present, it can be removed by distillation at atmospheric pressure.

-

The desired product, this compound, can then be purified by vacuum distillation.

-

-

Characterization:

-

The identity and purity of the final product should be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Infrared (IR) spectroscopy.

-

Safety Precautions:

-

This reaction involves the use of a high-pressure reactor and corrosive and toxic materials. It should only be performed by trained personnel in a well-equipped laboratory.

-

Anhydrous ammonia is a corrosive and toxic gas. Handle it with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ensure that the high-pressure reactor is in good working condition and has been recently inspected.

Visualizations

Caption: Proposed reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 4-Amino-2,3-difluorobenzotrifluoride

Disclaimer: The following information provides a general overview of synthetic strategies for compounds related to 4-Amino-2,3-difluorobenzotrifluoride. It is intended for informational purposes for researchers, scientists, and drug development professionals. Due to safety considerations, this document does not provide a detailed, step-by-step laboratory protocol with specific quantities, temperatures, or reaction times. Any laboratory synthesis should only be conducted by trained professionals in a properly equipped facility, with a thorough understanding of the hazards involved and after consulting peer-reviewed scientific literature and patents.

Introduction

This compound and its analogs are valuable intermediates in the pharmaceutical and agrochemical industries.[1][2] The presence of the trifluoromethyl group and fluorine atoms can significantly enhance the lipophilicity and metabolic stability of molecules, making these compounds attractive building blocks in drug discovery.[2] The synthesis of such compounds generally involves a multi-step process, typically starting from a substituted benzotrifluoride.

General Synthetic Approach

A common synthetic route to aromatic amines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. This two-step process is a fundamental transformation in organic synthesis.[1]

-

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of a suitable difluorobenzotrifluoride starting material.

-

Reduction: Conversion of the nitro group to an amino group (-NH₂).

Experimental Protocols: A Generalized Overview

Step 1: Nitration of a Difluorobenzotrifluoride Precursor

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution.

-

Reagents: A mixture of a strong acid, such as sulfuric acid (H₂SO₄), and a nitrating agent is commonly used.[3] Nitrating agents can include nitric acid (HNO₃), dinitrogen pentoxide, or nitronium tetrafluoroborate.[4] The choice of reagents and conditions can influence the regioselectivity of the nitration.

-

General Procedure: The benzotrifluoride derivative is typically added cautiously to a cooled mixture of the acids.[4] The reaction temperature is carefully controlled, as nitration reactions are often exothermic.[4][5] Temperatures can range from -40°C to 50°C.[4] After the reaction is complete, the mixture is usually quenched by pouring it onto ice, and the crude product is isolated.

-

Work-up and Purification: The crude product may be isolated by extraction with a suitable organic solvent. Purification is often achieved through techniques such as distillation or crystallization.

Step 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a well-established transformation with numerous available methods. The choice of method often depends on the presence of other functional groups in the molecule.[1]

-

Catalytic Hydrogenation: This is a widely used and efficient method for nitro group reduction.[1]

-

Catalysts: Common catalysts include palladium on carbon (Pd/C) or Raney nickel.[6][7]

-

Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas (H₂).[1]

-

General Procedure: The nitro compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) with the catalyst, and the mixture is subjected to hydrogen pressure.[1] Upon completion, the catalyst is removed by filtration.[1]

-

-

Metal-Mediated Reduction:

-

Reagents: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., acetic acid, hydrochloric acid) are effective reducing agents.[1][7][8] Tin(II) chloride (SnCl₂) is another mild option.[7]

-

General Procedure: The nitro compound is treated with the metal in an acidic solution. The reaction may require heating to proceed at a reasonable rate.[1]

-

-

Transfer Hydrogenation:

-

Reagents: This method uses a hydrogen donor in the presence of a catalyst. A common system is ammonium formate with palladium on carbon.[1]

-

Advantages: This can be a milder alternative to using hydrogen gas.

-

Summary of General Reduction Methods

| Method | Primary Reagents | Typical Solvents | Temperature | Key Considerations |